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Compound of Interest

Compound Name: RN486

Cat. No.: B611973 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Bruton's tyrosine kinase (Btk) inhibitor,

RN486, with a focus on its specificity against other members of the Tec family of kinases. The

information presented herein is intended to assist researchers and drug development

professionals in evaluating RN486 for their specific applications.

Quantitative Analysis of Kinase Inhibition
RN486 is a potent and highly selective inhibitor of Btk.[1] In biochemical assays, RN486
demonstrates a half-maximal inhibitory concentration (IC50) of 4.0 nM and a dissociation

constant (Kd) of 0.31 nM for Btk.[1]

A comprehensive kinase panel screening of RN486 against 369 kinases revealed a high

degree of selectivity. The most potently inhibited off-target kinase was identified as Ste20-like

kinase (SLK), with a 139-fold lower affinity compared to Btk. While RN486 is known to be highly

selective, specific inhibitory concentrations (IC50) or dissociation constants (Kd) against other

members of the Tec family of kinases—namely ITK, TEC, BMX, and TXK—are not readily

available in published literature.

To provide a broader context of selectivity within this kinase family for Btk inhibitors, the

following table summarizes the reported IC50 values for other well-known Btk inhibitors against

various Tec family members. This comparative data highlights the varying degrees of cross-

reactivity observed with different inhibitor scaffolds.
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Inhibitor
Btk IC50
(nM)

ITK IC50
(nM)

TEC IC50
(nM)

BMX IC50
(nM)

TXK IC50
(nM)

RN486 4.0 N/A N/A N/A N/A

Ibrutinib 0.5 - 5.3 5 - 10 3.2 - 78 1 - 20 2.6 - 50

Acalabrutinib 3 - 5 >1000 37 - 1000 2 - 12 12 - 48

Zanubrutinib 0.2 - 2.5 6.4 - 67 ~2 0.8 0.3

Note: IC50 values can vary depending on the specific assay conditions. Data presented is a

range compiled from multiple sources.

Experimental Protocols for Kinase Specificity
The determination of kinase inhibitor specificity is crucial for preclinical and clinical

development. The following are detailed methodologies for key experiments typically employed

to assess the selectivity of compounds like RN486.

KINOMEscan™ Assay (Competition Binding Assay)
This method assesses the binding affinity of a test compound against a large panel of kinases.

It is an active site-directed competition binding assay that is independent of ATP.

Experimental Workflow:

Immobilization: A proprietary ligand is immobilized on a solid support.

Kinase Binding: Kinases from a comprehensive panel are individually combined with the

immobilized ligand.

Competition: The test compound (e.g., RN486) is added to the mixture. If the compound

binds to the kinase's active site, it will compete with the immobilized ligand, resulting in a

lower amount of kinase bound to the solid support.

Quantification: The amount of kinase bound to the solid support is quantified using

quantitative PCR (qPCR) for a DNA tag that is fused to each kinase.
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Data Analysis: The results are reported as a percentage of the control (DMSO vehicle). A

lower percentage indicates stronger binding of the test compound to the kinase. Dissociation

constants (Kd) can be determined by running the assay with a range of compound

concentrations.

LANCE® Ultra TR-FRET Kinase Assay (Biochemical
Activity Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the

enzymatic activity of a kinase and the inhibitory effect of a compound.

Experimental Workflow:

Reaction Mixture Preparation: A reaction buffer is prepared containing the purified kinase, a

specific ULight™-labeled peptide substrate, and ATP.

Inhibitor Addition: The test compound (e.g., RN486) is added to the reaction mixture at

various concentrations. A DMSO control is also included.

Enzymatic Reaction: The reaction is initiated by the addition of ATP and incubated for a

specific period (e.g., 60 minutes) at room temperature to allow for substrate phosphorylation.

Detection: A solution containing a Europium (Eu)-labeled anti-phospho-substrate antibody is

added. This antibody specifically recognizes the phosphorylated substrate.

TR-FRET Measurement: If the substrate is phosphorylated, the Eu-labeled antibody binds to

it, bringing the Eu donor and the ULight™ acceptor into close proximity. Excitation of the Eu

chelate at 320 or 340 nm results in energy transfer to the ULight™ acceptor, which then

emits light at 665 nm. The TR-FRET signal is measured using a compatible plate reader.

Data Analysis: The intensity of the 665 nm signal is proportional to the amount of

phosphorylated substrate. IC50 values are calculated by plotting the percentage of kinase

inhibition against the log of the inhibitor concentration.

Tec Family Kinase Signaling Pathway
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The Tec family of non-receptor tyrosine kinases plays a critical role in the signaling pathways of

various immune cells. Btk is a key component of the B-cell receptor (BCR) signaling cascade,

which is essential for B-cell development, activation, and survival. The following diagram

illustrates the central role of Btk and other Tec family kinases in cellular signaling.
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Caption: Tec Family Kinase Signaling Pathway
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This diagram illustrates a simplified B-cell receptor (BCR) signaling cascade. Upon antigen

binding, the BCR is phosphorylated by Src family kinases like Lyn. This leads to the recruitment

and activation of Syk, which in turn activates PI3K. PI3K generates PIP3, which recruits Btk to

the plasma membrane, where it is fully activated by Syk. Activated Btk then phosphorylates and

activates PLCγ2, leading to the generation of second messengers IP3 and DAG, which

subsequently trigger downstream signaling events including calcium mobilization and the

activation of transcription factors such as NF-κB and NFAT, as well as the MAPK pathway.

RN486 exerts its effect by inhibiting the kinase activity of Btk, thereby blocking these

downstream signaling events.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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